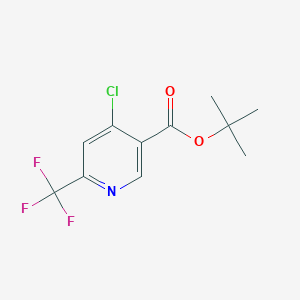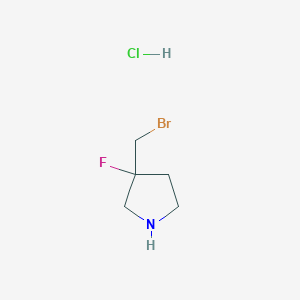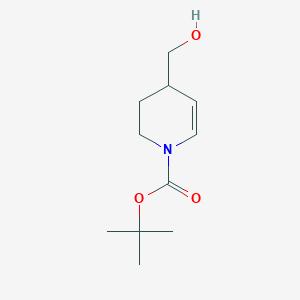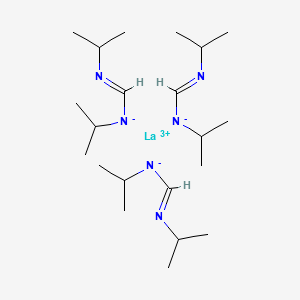![molecular formula C35H46N2O3PPdS- B6289997 [t-BuDavePhos Palladacycle Gen. 3], 98% CAS No. 1445085-92-6](/img/structure/B6289997.png)
[t-BuDavePhos Palladacycle Gen. 3], 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The t-BuDavePhos Pd G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The t-BuDavePhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The linear formula of t-BuDavePhos Pd G3 is C35H45N2O3PPdS · C4H8O . The SMILES string is CN(C1=C(C2=C(P(C©©C)C©©C)C=CC=C2)C=CC=C1)C.NC3=C(C4=C([Pd]OS©(=O)=O)C=CC=C4)C=CC=C3.C5COCC5 .Chemical Reactions Analysis
T-BuDavePhos Pd G3 is suitable for a variety of palladium-catalyzed cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
T-BuDavePhos Pd G3 is a powder or crystal . It is a generation 3 Buchwald precatalyst . The functional group is phosphine .Applications De Recherche Scientifique
Advances in Organophosphorus Research
The research journey in organophosphorus chemistry over the past 26 years has been significant. One of the key developments has been in the design of palladacycles, which has shifted the focus from template-mediated transformations to catalysis. This has enabled the direct preparation of chiral phosphines, including those like t-BuDavePhos Palladacycle Gen. 3, with a wide variety of functional groups. These advancements have opened up novel approaches to accessing previously inaccessible phosphines and their applications, particularly in cancer research (Chew & Leung, 2016).
Mécanisme D'action
Target of Action
t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .
Biochemical Pathways
The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .
Result of Action
The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .
Analyse Biochimique
Biochemical Properties
[t-BuDavePhos Palladacycle Gen. 3], 98% plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins to facilitate these reactions. The compound’s interaction with biomolecules involves the formation of a palladium complex that acts as a catalyst, enabling the coupling of aryl halides with nucleophiles. This interaction is essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For instance, it can enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of [t-BuDavePhos Palladacycle Gen. 3], 98% involves its interaction with biomolecules at the molecular level. The compound forms a palladium complex that binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is crucial for the compound’s catalytic activity in cross-coupling reactions. Additionally, [t-BuDavePhos Palladacycle Gen. 3], 98% can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [t-BuDavePhos Palladacycle Gen. 3], 98% change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important for understanding the compound’s behavior in various experimental setups .
Dosage Effects in Animal Models
The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its effects become detrimental .
Metabolic Pathways
[t-BuDavePhos Palladacycle Gen. 3], 98% is involved in various metabolic pathways, particularly those related to palladium-catalyzed cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. These interactions are essential for the efficient synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of [t-BuDavePhos Palladacycle Gen. 3], 98% within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its catalytic activity. Its distribution is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
[t-BuDavePhos Palladacycle Gen. 3], 98% exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s catalytic activity and its interactions with biomolecules .
Propriétés
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O3PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)
![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)


![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)


